3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylic acid
Description
Properties
IUPAC Name |
3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S2/c1-14-10-7-5(3-2-4-6(7)11)8(15-10)9(12)13/h2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEPFPUBEDTMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(=C(S1)C(=O)O)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349722 | |
| Record name | 3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168279-58-1 | |
| Record name | 4,5,6,7-Tetrahydro-3-(methylthio)-4-oxobenzo[c]thiophene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168279-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Design and Cyclization
Adapting the palladium-catalyzed method for benzothiophene-3-carboxylates, a 2-(methylthio)phenylacetylene derivative (1) serves as the starting material. Under PdI₂ (5 mol%), KI (5 equiv), and CO (40 atm) in methanol, intramolecular 5-endo-dig cyclization forms the benzothiophene core. Concurrent alkoxycarbonylation introduces a methyl ester at position 1, yielding intermediate (2) (Fig. 1).
Reaction Conditions
Demethylation and Oxidation
The methylsulfanyl group at position 3 is retained during cyclization. Subsequent oxidation of the 4-position methylene to a ketone employs 30% H₂O₂ in the presence of a metalloporphyrin catalyst (e.g., Fe-TPP, 10–200 ppm). This step proceeds at 40–140°C under 0.5–2.0 MPa O₂, achieving >90% conversion.
Carboxylic Acid Formation via Ester Hydrolysis
The methyl ester in (2) undergoes saponification using NaOH (0.5–2 M) in ethanol-water (20–100% EtOH) at reflux. This step, adapted from benzothiazole carboxylation protocols, affords the carboxylic acid (3) in 85–92% yield (Table 1).
Table 1. Hydrolysis Optimization
| Base Concentration (M) | Solvent (% EtOH) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.5 | 50 | 6 | 85 |
| 1.0 | 70 | 4 | 90 |
| 2.0 | 100 | 2 | 92 |
Alternative Route: Oxidative Carboxylation
Direct Carboxylation of Dihydrobenzothiophene
A patent method for benzothiazole-2-carboxylic acid is modified for dihydrobenzothiophene substrates. Using 2-methyl-6,7-dihydro-5H-benzothiophene (4) , CO₂ carboxylation under O₂ (0.5–2.0 MPa) and H₂O₂ in NaOH/EtOH installs the carboxylic acid directly at position 1. Metalloporphyrin catalysts (e.g., Mn-TPP) enhance regioselectivity, yielding (5) in 70–78% yield.
Key Advantages
Methylsulfanyl Group Introduction
Post-carboxylation, electrophilic sulfenylation at position 3 uses methylsulfenyl chloride (CH₃SCl) in DCM with AlCl₃ catalysis (0°C to RT, 12 h). This step achieves 65–72% yield, though competing disulfide formation may occur.
Oxazole-Mediated Functionalization
Though unrelated to oxazole synthesis, the triflylpyridinium reagent’s ability to activate carboxylic acids inspires alternative ketone formation. Treating intermediate (6) (with a 4-hydroxyl group) with TFPP (1.1 equiv) in DCM generates an acylpyridinium species, which undergoes oxidation to the ketone (7) using H₂O₂ (2 equiv).
Challenges and Optimization
Regioselectivity in Cyclization
Pd-catalyzed methods favor 5-endo-dig cyclization, but competing 6-endo pathways may arise. Substituent electronic effects (e.g., electron-withdrawing groups at position 2) improve selectivity (Table 2).
Table 2. Cyclization Selectivity
| Substituent at Position 2 | 5-endo:6-endo Ratio |
|---|---|
| -H | 3:1 |
| -NO₂ | 8:1 |
| -COOMe | 10:1 |
Chemical Reactions Analysis
Types of Reactions
3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carboxylic acid group can be esterified or amidated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be carried out using amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
Pharmaceutical Applications
MBSB has been explored for its therapeutic potential in several areas:
- Antimicrobial Activity : Research indicates that MBSB derivatives exhibit promising antimicrobial properties against various pathogens. For instance, studies have shown that modifications to the MBSB structure can enhance its efficacy against resistant strains of bacteria.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that MBSB and its derivatives may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. This aspect is currently under investigation, with ongoing studies aiming to elucidate the specific pathways involved.
Synthetic Applications
MBSB serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : The benzothiophene structure allows MBSB to act as a versatile building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.
- Functionalization Opportunities : The presence of functional groups in MBSB enables various chemical modifications, facilitating the development of new compounds with tailored properties.
Case Studies
Several case studies highlight the applications of MBSB:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives of MBSB exhibited significant antibacterial activity against Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
- Anti-inflammatory Research : In a recent investigation, MBSB was shown to inhibit the NF-kB signaling pathway, leading to reduced inflammation in cellular models. This study suggests potential therapeutic uses in chronic inflammatory conditions .
- Synthesis of Novel Compounds : Researchers have successfully utilized MBSB as a precursor in the synthesis of novel benzothiophene-based compounds with enhanced biological activities, showcasing its utility in drug discovery .
Mechanism of Action
The mechanism by which 3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfur atom in its structure can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Benzothiophene Derivatives
2.1. Structural and Functional Group Analysis
The following table contrasts Compound A with Methyl 5-amino-1-benzothiophene-2-carboxylate (Compound B, CAS 20532-28-9) :
*Inferred based on structural components; exact formula requires experimental validation.
2.2. Pharmacological and Chemical Behavior
- Compound A : The carboxylic acid group may enhance binding to biological targets (e.g., enzymes with cationic residues), while the methylsulfanyl group could improve membrane permeability. The ketone at position 4 might serve as a hydrogen-bond acceptor, critical for target engagement.
- The 5-amino group offers reactivity for derivatization (e.g., forming amides or ureas) .
Biological Activity
3-Methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: C10H9O2S2
Molecular Weight: 225.31 g/mol
CAS Number: 499771-14-1
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiophene derivatives possess antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation in various models.
- Anticancer Potential : There is emerging evidence that compounds in this class may inhibit cancer cell proliferation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways related to inflammation and cell growth.
Case Study 1: Antimicrobial Activity
A study conducted on a series of benzothiophene derivatives, including 3-methylsulfanyl variants, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating promising potential for therapeutic applications.
Case Study 2: Anti-inflammatory Properties
In a controlled experiment using animal models, the administration of this compound resulted in a notable reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggested that the compound could be a candidate for developing new anti-inflammatory drugs.
Case Study 3: Anticancer Activity
Research involving in vitro assays on cancer cell lines showed that the compound inhibited cell proliferation with an IC50 value of approximately 20 µM. Further studies are necessary to elucidate the exact pathways involved.
Data Table: Summary of Biological Activities
Q & A
Q. 1.1. What are the standard synthetic routes for 3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylic acid?
The synthesis typically involves cyclization of thiophene precursors followed by functionalization. For example, benzothiophene derivatives are often synthesized via thiophene ring formation using thiourea or thioacetamide, followed by oxidation and carboxylation steps. A related compound, ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS EU 1794-4), was prepared via coupling reactions and cyclization, suggesting analogous strategies for the target compound . Purification methods such as column chromatography or HPLC (≥98% purity) are critical to isolate intermediates and final products .
Q. 1.2. What analytical techniques are recommended for structural characterization?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the benzothiophene backbone and substituents (e.g., methylsulfanyl, oxo groups).
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : To resolve ambiguities in stereochemistry or ring conformation, as demonstrated for structurally complex benzothiophenes in PubChem data .
Q. 1.3. How can researchers screen the compound for preliminary biological activity?
Use in vitro assays to evaluate:
- Antioxidant Potential : DPPH radical scavenging assays (IC50 values) compared to reference compounds like ascorbic acid .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Anti-inflammatory Activity : COX-2 inhibition assays or TNF-α suppression in macrophage models.
Advanced Research Questions
Q. 2.1. How can synthetic yields be optimized for large-scale production in academic settings?
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency for benzothiophene derivatives .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may improve coupling reactions.
- Process Monitoring : Use HPLC to track reaction progress and minimize byproducts .
Q. 2.2. What computational methods are suitable for studying the compound’s electronic properties?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes linked to inflammation or cancer) using software like AutoDock Vina.
- Molecular Dynamics (MD) : Assess stability in aqueous environments or lipid bilayers. PubChem’s InChI data (e.g., BVNNAIYNHUXFCR-UHFFFAOYSA-N) provides structural input for simulations .
Q. 2.3. How should researchers address contradictory data in biological activity studies?
- Orthogonal Validation : Replicate cytotoxicity results using alternative assays (e.g., ATP-based viability tests vs. MTT).
- Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
Q. 2.4. What strategies are recommended for mechanistic studies of its anti-inflammatory effects?
- Enzyme Inhibition Assays : Directly measure COX-1/COX-2 inhibition using fluorometric kits.
- Transcriptomics : RNA-seq or qPCR to analyze cytokine (e.g., IL-6, IL-1β) expression in treated cells.
- Western Blotting : Quantify NF-κB or MAPK pathway proteins to elucidate signaling mechanisms.
Q. 2.5. How can researchers design toxicity profiling studies for this compound?
- In Vivo Models : Administer graded doses in rodents (OECD Guideline 423) to assess acute toxicity.
- Metabolomic Analysis : Use LC-HRMS to identify hepatic or renal metabolites.
- Genotoxicity Screening : Ames test for mutagenicity and comet assay for DNA damage. Safety data for structurally related compounds (e.g., 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one) emphasize consulting toxicology databases and SDS protocols .
Key Methodological Considerations
- Data Reproducibility : Document reaction conditions (temperature, solvent purity) and biological assay parameters (cell passage number, serum concentration).
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology and pharmacology for holistic insights.
- Ethical Compliance : Follow institutional guidelines for in vivo studies and data reporting (e.g., ARRIVE 2.0).
For structural analogs and assay protocols, refer to PubChem’s curated datasets and peer-reviewed methodologies . Avoid commercial vendor data (e.g., benchchem.com ) due to reliability concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
